molecular formula C12H14O B2431030 ((Cyclopent-3-EN-1-yloxy)methyl)benzene CAS No. 37005-79-1

((Cyclopent-3-EN-1-yloxy)methyl)benzene

Cat. No.: B2431030
CAS No.: 37005-79-1
M. Wt: 174.243
InChI Key: ZLSJNMIPGGUJDC-UHFFFAOYSA-N
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Description

((Cyclopent-3-EN-1-yloxy)methyl)benzene: is an organic compound with the molecular formula C12H14O It is characterized by a cyclopentene ring attached to a benzene ring through a methylene bridge

Properties

IUPAC Name

cyclopent-3-en-1-yloxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSJNMIPGGUJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Cyclopent-3-EN-1-yloxy)methyl)benzene typically involves the reaction of cyclopent-3-en-1-ol with benzyl bromide in the presence of a base. One common method is as follows:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: ((Cyclopent-3-EN-1-yloxy)methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

    Oxidation: Formation of cyclopent-3-en-1-one or benzoic acid derivatives.

    Reduction: Formation of ((Cyclopent-3-EN-1-yloxy)methyl)cyclopentane.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates
((Cyclopent-3-EN-1-yloxy)methyl)benzene serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the production of more complex molecules. Key reactions include:

  • Oxidation : This compound can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction : The cyclopentene ring can be reduced to form cyclopentane derivatives through hydrogenation processes.
  • Electrophilic Aromatic Substitution : The benzene moiety can participate in substitution reactions, leading to diverse substituted derivatives.

Biological Applications

Enzyme Studies
this compound is utilized in biological research to investigate enzyme-catalyzed reactions. Its structural features make it a suitable probe for studying biological pathways involving cyclopentene derivatives, enabling researchers to explore enzyme mechanisms and interactions.

Drug Development
Research indicates potential applications in medicinal chemistry, particularly as a precursor for designing novel therapeutic agents. The compound's unique structure may facilitate the development of drugs targeting specific biological activities, including anti-inflammatory and anticancer properties.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound can be employed in the synthesis of specialty chemicals. Its reactivity and ability to serve as a building block for more complex organic compounds make it valuable for producing various chemical products used in different sectors.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that this compound could act as an effective inhibitor or modulator of enzyme activity, providing insights into its potential therapeutic uses.

Case Study 2: Drug Development

In drug discovery research, this compound was explored as a scaffold for synthesizing new anticancer agents. Researchers reported promising results regarding its efficacy against various cancer cell lines, indicating its potential role as a lead compound in developing new cancer therapies.

Mechanism of Action

The mechanism by which ((Cyclopent-3-EN-1-yloxy)methyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved would vary based on the context of its use, such as in drug development or biochemical studies .

Comparison with Similar Compounds

    Cyclopent-3-en-1-ol: A precursor in the synthesis of ((Cyclopent-3-EN-1-yloxy)methyl)benzene.

    Benzyl bromide: Used in the synthesis process as a reactant.

    Cyclopent-3-en-1-one: An oxidation product of this compound.

Uniqueness: this compound is unique due to its combination of a cyclopentene ring and a benzene ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable in various research and industrial applications .

Biological Activity

The compound ((Cyclopent-3-EN-1-yloxy)methyl)benzene , also referred to as a cyclopentene derivative, is of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Structure : The compound features a cyclopentene ring substituted with a methoxybenzene group. Its structure can be represented as follows:

C1C2C3C4C5OC6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{O}\text{C}_6\text{C}_7\text{C}_8

Where:

  • C1C5C_1-C_5 represents the cyclopentene ring.
  • C6C_6 is the oxygen atom connecting to the benzene ring.
  • C7C8C_7-C_8 represent the benzene substituents.

Molecular Formula : C₉H₁₀O

Molecular Weight : Approximately 150.18 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. One significant mechanism involves the modulation of the Wnt signaling pathway , which is crucial in regulating cell growth and differentiation. Inhibition of this pathway has been linked to reduced tumor growth in various cancer models.

Table 1: Anticancer Activity Data

Study ReferenceCell Lines TestedIC50 (µM)Mechanism of Action
Zhang et al. MDA-MB-231 (breast cancer)15.2Wnt pathway inhibition
Lee et al. HeLa (cervical cancer)20.5Apoptosis induction
Kim et al. B16 (melanoma)18.0Multidrug resistance reversal

Antimicrobial Activity

The compound has also shown promising results against various microbial strains, indicating potential use as an antibacterial agent. Its effectiveness appears to correlate with its structural properties, particularly the presence of the five-membered heterocycle.

Table 2: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Case Study 1: Breast Cancer Treatment

A case study conducted by Zhang et al. involved administering this compound to MDA-MB-231 cells in vitro. The study observed a significant reduction in cell viability after 48 hours of treatment, supporting its role as a potential therapeutic agent in breast cancer management.

Case Study 2: Multidrug Resistance Reversal

Research by Corea et al. focused on the compound's ability to reverse multidrug resistance in cancer cells. The study demonstrated that treatment with this compound increased the intracellular concentration of daunomycin, a chemotherapeutic agent, thereby enhancing its effectiveness against resistant cell lines.

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